molecular formula C8H15BrO B1374985 4-(3-Bromopropyl)oxane CAS No. 1050496-70-2

4-(3-Bromopropyl)oxane

Cat. No. B1374985
M. Wt: 207.11 g/mol
InChI Key: ISUJTGWHAHQUFJ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)oxane is a chemical compound with the CAS Number: 1050496-70-2 . It has a molecular weight of 207.11 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of 4-(3-Bromopropyl)oxane is 4-(3-bromopropyl)tetrahydro-2H-pyran . The Inchi Code is 1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 . The compound contains a total of 25 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

4-(3-Bromopropyl)oxane is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Specific Scientific Field: Chemistry
  • Summary of the Application: “4-(3-Bromopropyl)oxane” is used in the synthesis of halogen exchanged silsesquioxanes . These compounds are more reactive halide compounds .
  • Methods of Application or Experimental Procedures: The synthesis involves a “one pot” method, starting from octakis (3-chloropropyl)octasilsesquioxane . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent and reaction times play important roles in the halogen exchange reactions .
  • Results or Outcomes: The result of the synthesis is the production of more reactive halide compounds: octakis (3-bromopropyl)octasilsesquioxane . The complete halogen exchange is confirmed by 1H, 13C and 29Si NMR spectroscopy, ESI-MS, elemental analysis and single-crystal X-ray diffraction analysis .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers A spectroscopic investigation and computational study of 4-(3-bromopropyl)-4-azatricyclo [5.2.2.0(2,6)]undecane-3,5,8-trione has been conducted . The study analyzed the vibrational wavenumbers of the compound theoretically using the Gaussian03 set of quantum chemistry codes . The first hyperpolarizability of the compound was found to be very high, making it an attractive object for future studies of nonlinear optics .

properties

IUPAC Name

4-(3-bromopropyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUJTGWHAHQUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)oxane

CAS RN

1050496-70-2
Record name 4-(3-bromopropyl)oxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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